

# Bis(triphenylsilyl)chromate: Application Notes and Protocols for Organic Synthesis

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## Compound of Interest

Compound Name: *Bis(triphenylsilyl)chromate*

Cat. No.: *B1148569*

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## Introduction

**Bis(triphenylsilyl)chromate**,  $[(C_6H_5)_3SiO]_2CrO_2$ , is a stable, crystalline, and versatile oxidizing agent employed in organic synthesis.<sup>[1][2]</sup> This organometallic chromium(VI) compound offers notable selectivity and efficiency in various oxidative transformations, particularly in the conversion of alcohols to carbonyl compounds and the cleavage of carbon-carbon double bonds.<sup>[2][3]</sup> Its utility in polymerization and benzylic oxidations has also been reported.<sup>[3][4]</sup> This document provides detailed application notes and experimental protocols for the use of **bis(triphenylsilyl)chromate** in organic synthesis.

## Physicochemical Properties

Property	Value	Reference
CAS Number	1624-02-8	[1]
Molecular Formula	C <sub>36</sub> H <sub>30</sub> CrO <sub>4</sub> Si <sub>2</sub>	[5]
Molecular Weight	634.79 g/mol	[5]
Appearance	Yellow to light orange powder/needles	[1]
Melting Point	159 °C (decomposes)	[1][3][5]
Purity	≥ 96%	[5]

## Applications in Organic Synthesis

**Bis(triphenylsilyl)chromate** is a valuable reagent for several key oxidative transformations in organic synthesis.

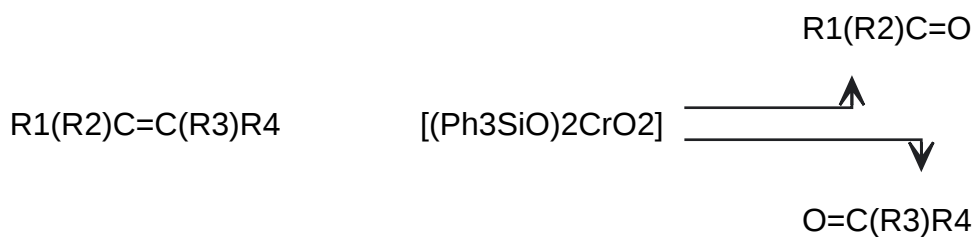
### Oxidation of Alcohols to Carbonyls

**Bis(triphenylsilyl)chromate** is an effective reagent for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones.[2] While specific substrate scope and yield tables are not readily available in the reviewed literature, the reagent is noted for its high selectivity, which can be advantageous in the synthesis of complex molecules where chemoselectivity is crucial.

### Oxidative Cleavage of Olefins

A significant application of **bis(triphenylsilyl)chromate** is the oxidative cleavage of carbon-carbon double bonds to yield aldehydes and ketones. This reaction provides an alternative to ozonolysis.

General Reaction Scheme:



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Caption: Oxidative cleavage of an alkene to two carbonyl compounds.

#### Experimental Protocol: Oxidative Cleavage of Styrene

This protocol is adapted from the work of Baker and Carrick.

Materials:

- **Bis(triphenylsilyl)chromate**
- Styrene
- Carbon tetrachloride (or a suitable alternative solvent)
- Apparatus for reflux and filtration

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of **bis(triphenylsilyl)chromate** and styrene in carbon tetrachloride.
- Heat the reaction mixture at reflux for 24 hours. A green precipitate will form.
- After the reaction is complete, cool the mixture to room temperature.
- Separate the green precipitate by filtration.
- The filtrate contains the product, benzaldehyde, and formaldehyde.

Note: Due to the toxicity of carbon tetrachloride, it is advisable to substitute it with a less hazardous solvent where possible, such as dichloromethane or toluene, although reaction conditions may need to be re-optimized.

## Preparation of Bis(triphenylsilyl)chromate

Several methods for the synthesis of **bis(triphenylsilyl)chromate** have been reported, with yields ranging from moderate to excellent. A high-yield procedure is detailed below.<sup>[6]</sup>

### High-Yield Synthesis Protocol

This protocol is adapted from a patented procedure.<sup>[6]</sup>

Materials:

- Triphenylchlorosilane
- Potassium dichromate
- Potassium hydroxide
- Glacial acetic acid
- Hexane
- Water
- 500 mL three-neck flask with a stirrer and reflux condenser
- Filtration apparatus
- Vacuum oven

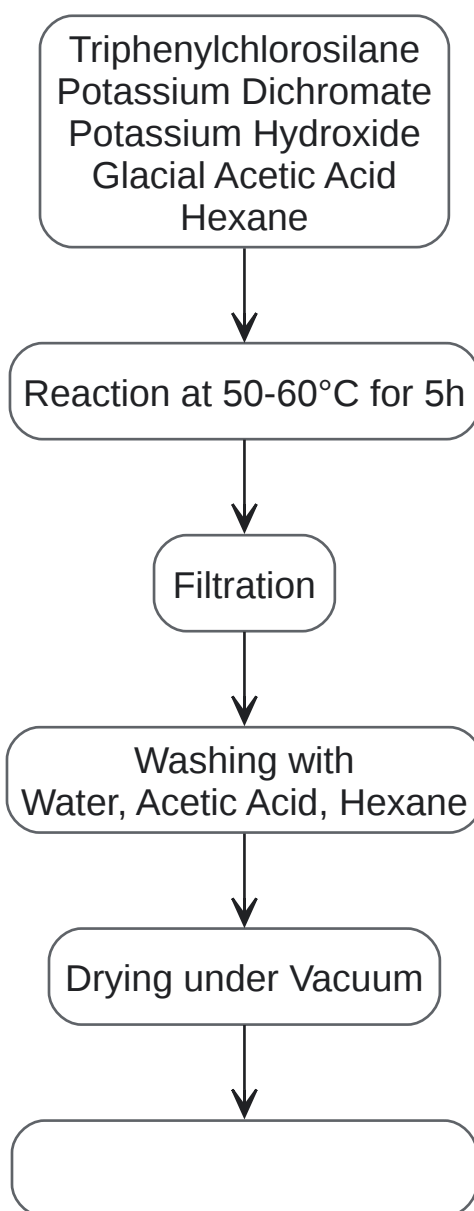
Procedure:

- To a 500 mL three-neck flask, add 30 g of triphenylchlorosilane, 13 g of potassium dichromate, 3 g of potassium hydroxide, 60 mL of glacial acetic acid, and 80 mL of hexane.
- Stir the reaction mixture at 50-60 °C for 5 hours.

- After the reaction is complete, filter the mixture.
- Wash the resulting solid sequentially with 140 mL of water, 70 mL of glacial acetic acid, and 70 mL of hexane.
- Dry the solid under reduced pressure in a vacuum oven.

This procedure is reported to yield approximately 31.2 g (97.4%) of **bis(triphenylsilyl)chromate** with a melting point of 154 °C.[6]

Synthesis Workflow:



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Caption: Workflow for the high-yield synthesis of **bis(triphenylsilyl)chromate**.

## Safety Information

**Bis(triphenylsilyl)chromate** is a chromium(VI) compound and should be handled with appropriate safety precautions. Chromium(VI) compounds are known carcinogens and are toxic.<sup>[1]</sup>

- Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Storage: Store in a cool, dry place away from incompatible materials.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

## Conclusion

**Bis(triphenylsilyl)chromate** is a valuable oxidizing agent for specific applications in organic synthesis, most notably the oxidative cleavage of olefins. While its use in alcohol oxidation is documented, detailed substrate scope and yield data remain to be fully explored in publicly available literature. The provided protocols for its synthesis and application in olefin cleavage offer a starting point for researchers interested in utilizing this reagent. As with all chromium(VI) reagents, appropriate safety measures must be strictly followed.

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